Cas no 552-72-7 (Lobelanidine (6CI,7CI,8CI))

Lobelanidine (6CI,7CI,8CI) structure
商品名:Lobelanidine (6CI,7CI,8CI)
Lobelanidine (6CI,7CI,8CI) 化学的及び物理的性質
名前と識別子
-
- 2,6-Piperidinediethanol,1-methyl-a,a'-diphenyl-, (aR,a'S,2R,6S)-rel-
- 2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol
- (1R,1'S)-2,2'-[(2R,6S)-1-Methylpiperidine-2,6-diyl]bis(1-phenylethanol)
- [2a(R*),6a(S*)]-1-Methyl-a,a'-diphenyl-2,6-piperidinediethanol
- 2,6-piperidinediethanol, 1-methyl-alpha,alpha'-diphenyl-, (alpha~2~R,alpha~6~S,2R,6S)-
- Lobelanidine (8CI)
- NS00094164
- AC1L9D5B
- 5-21-05-00294 (Beilstein Handbook Reference)
- NSC 95097
- 8,10-Diphenyllobelidiol
- LOBELANIDINE [MI]
- DTXSID10970528
- 2,6-Piperidinediethanol, alpha,alpha'-diphenyl-1-methyl-
- (1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenyl-ethyl]-1-methyl-2-piperidyl]-1-phenyl-ethanol
- CHEBI:6507
- Lobelanidine
- AKOS040752639
- SureCN893510
- 8,10-Diphenylobelidiol
- CHEMBL122676
- UNII-J3ZM7K5LNB
- J3ZM7K5LNB
- 2,6-PIPERIDINEDIETHANOL, 1-METHYL-.ALPHA.,.ALPHA.'-DIPHENYL-, (.ALPHA.R,.ALPHA.'S,2R,6S)-REL-
- C10156
- (1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
- Q27895158
- NSC-95097
- 552-72-7
- SCHEMBL893510
- CHEBI:301571
- 2,6-Piperidinediethanol, 1-methyl-alpha,alpha'-diphenyl-
- Lobelidiol, 8,10-diphenyl-
- BRN 5789266
- Lobelidiol,10-diphenyl-
- NCGC00179562-01
- BRD-A59215453-003-03-3
- Prestwick1_000582
- 2, 1-methyl-.alpha.,.alpha.'-diphenyl-
- Prestwick0_000582
- 2-[6-(2-hydroxy-2-phenyl-ethyl)-1-methyl-2-piperidyl]-1-phenyl-ethanol
- SPBio_002643
- NSC-665339
- CHEMBL1906848
- CHEBI:91776
- (+/-)-lobelanidine
- BSPBio_000424
- AB00514651
- 2-[6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidyl]-1-phenylethanol
- NSC665339
- BPBio1_000468
- Prestwick3_000582
- NSC95097
- Prestwick2_000582
- 2,6-Piperidinediethanol, 1-methyl-.alpha.,.alpha.'-diphenyl-
- Benzyl alcohol,.alpha.'-[(1-methyl-2,6-piperidinediyl)dimethylene]di-
- Q15426227
- MLS002153889
- Lobelanidine hydrochloride
- SMR001233239
- AT44300
- rel-(R)-2-((2R,6S)-6-((S)-2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanol
- TS-08750
- (1S)-2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
- Lobelanidine (6CI,7CI,8CI)
-
- インチ: InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3/t19-,20+,21-,22+CopyCopied
- InChIKey: OWGJQNXIWMMDTH-COPRSSIGSA-NCopyCopied
- ほほえんだ: CN1[C@H](CCC[C@H]1C[C@@H](c2ccccc2)O)C[C@H](c3ccccc3)OCopyCopied
計算された属性
- せいみつぶんしりょう: 339.21997
- どういたいしつりょう: 339.22
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 43.7Ų
じっけんとくせい
- 密度みつど: 1.0751 (rough estimate)
- ゆうかいてん: 150°
- ふってん: 475.43°C (rough estimate)
- フラッシュポイント: 242.3°C
- 屈折率: 1.5614 (estimate)
- PSA: 43.7
- LogP: 4.02460
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Lobelanidine (6CI,7CI,8CI) セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- 危険物輸送番号:1544
- セキュリティの説明: CAUT
- 包装グループ:III
- 危険レベル:6.1(b)
Lobelanidine (6CI,7CI,8CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32832-5 mg |
Lobelanidine |
552-72-7 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32832-1mg |
Lobelanidine |
552-72-7 | 98.12% | 1mg |
¥ 2350 | 2024-07-20 | |
TargetMol Chemicals | T32832-100mg |
Lobelanidine |
552-72-7 | 98.12% | 100mg |
¥ 17500 | 2024-07-20 | |
TargetMol Chemicals | T32832-50mg |
Lobelanidine |
552-72-7 | 98.12% | 50mg |
¥ 13800 | 2024-07-20 | |
TargetMol Chemicals | T32832-5mg |
Lobelanidine |
552-72-7 | 98.12% | 5mg |
¥ 5630 | 2024-07-20 | |
TRC | L469396-1mg |
Lobelanidine (6CI,7CI,8CI) |
552-72-7 | 1mg |
$ 190.00 | 2023-04-15 | ||
TargetMol Chemicals | T32832-500mg |
Lobelanidine |
552-72-7 | 98.12% | 500mg |
¥ 34800 | 2024-07-20 | |
TRC | L469396-10mg |
Lobelanidine (6CI,7CI,8CI) |
552-72-7 | 10mg |
$ 1499.00 | 2023-04-15 | ||
TargetMol Chemicals | T32832-1 ml * 10 mm |
Lobelanidine |
552-72-7 | 98.12% | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 | |
TargetMol Chemicals | T32832-10mg |
Lobelanidine |
552-72-7 | 98.12% | 10mg |
¥ 7790 | 2024-07-20 |
Lobelanidine (6CI,7CI,8CI) 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
552-72-7 (Lobelanidine (6CI,7CI,8CI)) 関連製品
- 1798843-57-8(1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid)
- 1805683-18-4(4-Methyl-3-nitrophenylpropanal)
- 1040075-87-3(1-(5-methylthiophen-2-yl)pentane-1,3-dione)
- 2640957-86-2(2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-1,8-naphthyridine)
- 112898-23-4(Boc-S-methyl-L-penicillamine dicyclohexylammonium salt)
- 1807888-02-3((3R)-3-aminodecanoic acid, trifluoroacetic acid)
- 6453-86-7(N-(2-Chloroethyl)benzenesulfonamide)
- 2548989-29-1(N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine)
- 129254-75-7(1-(3-Bromopropyl)-2-fluorobenzene)
- 105224-00-8(1-(1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:552-72-7)Lobelanidine (6CI,7CI,8CI)

清らかである:99%/99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/50mg/100mg
価格 ($):261/624/863/1241/1529/1939